molecular formula C24H26N4O2 B6507032 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide CAS No. 941945-87-5

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide

Cat. No. B6507032
CAS RN: 941945-87-5
M. Wt: 402.5 g/mol
InChI Key: IBFALFSTWQYRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a pyridazine ring, which is a less common but still important feature in some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine and pyridazine rings, as well as the phenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the morpholine, pyridazine, and phenyl groups. For example, the nitrogen in the morpholine ring could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups. For example, the presence of the morpholine ring might make it more soluble in water compared to compounds with similar molecular weights .

Scientific Research Applications

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that this compound is a potent and selective inhibitor of the enzyme serine/threonine-specific protein kinase (PKN). In vivo studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, anti-cancer, and anti-neurodegenerative effects. In addition, this compound has been found to possess anti-fungal, anti-bacterial, and anti-viral activity.

Mechanism of Action

The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide is not fully understood, but it is thought to involve inhibition of the enzyme serine/threonine-specific protein kinase (PKN). PKN is a key enzyme involved in the regulation of a variety of cellular processes, including cell proliferation, apoptosis, and gene expression. This compound is thought to bind to the active site of PKN and inhibit its activity, resulting in the inhibition of these processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of PKN and modulate the expression of a variety of genes involved in cell proliferation, apoptosis, and gene expression. In vivo studies have demonstrated that this compound can reduce inflammation, oxidative stress, and cell death, as well as reduce tumor growth. In addition, this compound has been found to have anti-fungal, anti-bacterial, and anti-viral activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide in laboratory experiments include its potency, selectivity, and wide range of biological activities. Additionally, this compound is relatively easy to synthesize and is generally well-tolerated by cells in culture. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the molecule in different experimental settings.

Future Directions

The potential applications of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide are numerous and varied. Further research is needed to understand the molecular mechanism of action of this compound and to identify the specific pathways and processes that are affected by the molecule. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases and conditions. Finally, future studies should explore the potential synergistic effects of combining this compound with other therapeutic agents.

Synthesis Methods

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide has been synthesized using a variety of methods, including a combination of organic synthesis and chemical synthesis. The most common synthesis method is a two-step reaction involving the condensation of morpholine and pyridazin-3-yl phenyl with 2-phenylbutanamide to form this compound. This reaction is conducted in the presence of a base, such as sodium hydroxide, and is followed by purification of the product.

properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-21(18-6-4-3-5-7-18)24(29)25-20-10-8-19(9-11-20)22-12-13-23(27-26-22)28-14-16-30-17-15-28/h3-13,21H,2,14-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFALFSTWQYRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.